molecular formula C17H14N2S B12936846 Imidazole, 4,5-diphenyl-2-(vinylthio)- CAS No. 59282-91-6

Imidazole, 4,5-diphenyl-2-(vinylthio)-

Cat. No.: B12936846
CAS No.: 59282-91-6
M. Wt: 278.4 g/mol
InChI Key: ZNPJAMFOXGFCJC-UHFFFAOYSA-N
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Description

Imidazole, 4,5-diphenyl-2-(vinylthio)- is a heterocyclic compound that features an imidazole ring substituted with two phenyl groups at positions 4 and 5, and a vinylthio group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole, 4,5-diphenyl-2-(vinylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil, ammonium acetate, and a suitable thiol in the presence of a catalyst. The reaction is usually carried out in a solvent such as glacial acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Imidazole, 4,5-diphenyl-2-(vinylthio)- undergoes various chemical reactions, including:

    Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the vinylthio group, yielding simpler imidazole derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler imidazole derivatives.

    Substitution: Halogenated or nitrated imidazole derivatives.

Scientific Research Applications

Imidazole, 4,5-diphenyl-2-(vinylthio)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of imidazole, 4,5-diphenyl-2-(vinylthio)- involves its interaction with molecular targets such as enzymes or receptors. The vinylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Imidazole, 4,5-diphenyl-2-thiol
  • Imidazole, 4,5-diphenyl-2-(prop-2-yn-1-ylthio)
  • Imidazole, 4,5-diphenyl-2-(2-chlorovinylthio)

Uniqueness

Imidazole, 4,5-diphenyl-2-(vinylthio)- is unique due to the presence of the vinylthio group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapies .

Properties

59282-91-6

Molecular Formula

C17H14N2S

Molecular Weight

278.4 g/mol

IUPAC Name

2-ethenylsulfanyl-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C17H14N2S/c1-2-20-17-18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h2-12H,1H2,(H,18,19)

InChI Key

ZNPJAMFOXGFCJC-UHFFFAOYSA-N

Canonical SMILES

C=CSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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